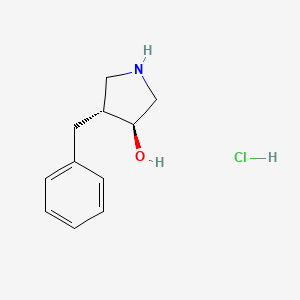
4-(2-chloro-6-fluorobenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-chloro-6-fluorobenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological activities. The structure of the compound suggests that it may have potential as a pharmacological agent, possibly as an ATP-sensitive potassium channel opener, as indicated by related compounds in the literature .
Synthesis Analysis
The synthesis of related benzothiadiazine derivatives typically involves the reaction of sulfamoyl chloride with various anthranilic acid derivatives . In the case of our compound of interest, the synthesis would likely involve a similar strategy, with specific substitutions at the benzyl and phenyl positions to introduce the chloro, fluoro, and methoxy groups. The synthesis of similar compounds has been reported to yield potential sweetening agents and other biologically active molecules .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is characterized by a benzothiadiazine core, which can be further analyzed using spectroscopic methods such as NMR and X-ray crystallography . The presence of substituents like chloro, fluoro, and methoxy groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and biological activity of these compounds .
Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo various chemical reactions, including cyclization and S-alkylation, to form related heterocyclic compounds such as triazoles and thiadiazoles . The specific chemical behavior of "4-(2-chloro-6-fluorobenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" would depend on the reactivity of the substituents and the conditions under which the reactions are carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The introduction of electronegative substituents such as chlorine and fluorine atoms can affect the compound's lipophilicity, solubility, and overall reactivity. The presence of a methoxy group can also impact the molecule's hydrogen bonding capacity and polarity. These properties are essential for determining the compound's suitability for pharmaceutical applications, including its absorption, distribution, metabolism, and excretion (ADME) profile .
Applications De Recherche Scientifique
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives, including those similar to the query compound, has been studied for their reactivity under visible light irradiation on TiO2 photocatalysts. Such processes highlight the compound's potential application in green chemistry and sustainable processes, where selective photocatalytic oxidation could be utilized for synthesizing valuable aldehydes from alcohol precursors (Higashimoto et al., 2009).
Pharmaceutical Applications
Benzothiadiazine derivatives have been investigated for their pharmaceutical properties, including the activation of ATP-sensitive potassium channels. This activation can influence insulin secretion and myorelaxant potency, which are critical for diabetes management and vascular health. The study on such derivatives suggests that similar compounds could have significant therapeutic benefits, particularly in selectively targeting pancreatic tissues (de Tullio et al., 2005).
Materials Science and Photodynamic Therapy
In the field of materials science, certain derivatives, such as zinc phthalocyanine substituted with benzothiadiazole derivatives, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, with high singlet oxygen quantum yield, are highly relevant for applications in photodynamic therapy, especially in cancer treatment. The remarkable potential of such derivatives in Type II photodynamic therapy underlines the compound's utility in developing novel therapeutic agents (Pişkin et al., 2020).
Sensing Applications
Compounds similar to the query chemical have been explored for their applicability in sensing technologies, particularly for detecting pH changes and metal cations. The high sensitivity and selectivity towards specific metal cations highlight their potential in developing fluorescent probes for biological and environmental monitoring (Tanaka et al., 2001).
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4S/c1-29-15-7-4-6-14(12-15)25-21(26)24(13-16-17(22)8-5-9-18(16)23)19-10-2-3-11-20(19)30(25,27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXMZRPESNMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)



![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

